molecular formula C7H13N3S B8692736 N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine CAS No. 62347-88-0

N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No. B8692736
M. Wt: 171.27 g/mol
InChI Key: RJINNOAICWYHPS-UHFFFAOYSA-N
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Patent
US04163048

Procedure details

5-Chloro-3-methyl-1,2,4-thiadiazole (27 g, 0.20 mol) was dissolved in 200 ml ethanol and, under cooling in an ice bath, added to an ethanolic solution of butylamine (44 g, 0.60 mol), stirred at room temperature overnight and evaporated to small bulk. Upon addition of ether a white precipitate of butylamine hydrochloride formed which was filtered off. The yellow filtrate was washed with water, dried over magnesium sulphate, filtered and evaporated to dryness to yield a yellow oil which was distilled under vacuum to give 5-butylamino-3-methyl-1,2,4-thiadiazole as a pale yellow liquid. Yield 29.9 g, (87.2%), b.p. 101°-102° C./0.14 mmHg.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1.[CH2:8]([NH2:12])[CH2:9][CH2:10][CH3:11]>C(O)C>[CH2:8]([NH:12][C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1)[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC1=NC(=NS1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(CCC)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
evaporated to small bulk
ADDITION
Type
ADDITION
Details
Upon addition of ether a white precipitate of butylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The yellow filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)NC1=NC(=NS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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